OH-马酰氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

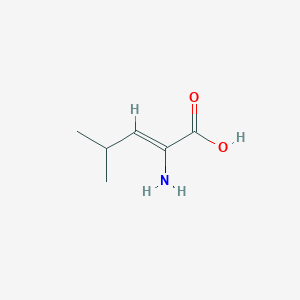

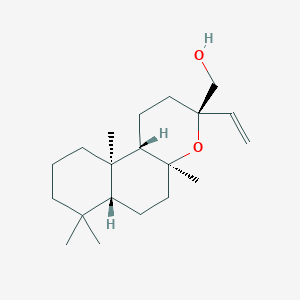

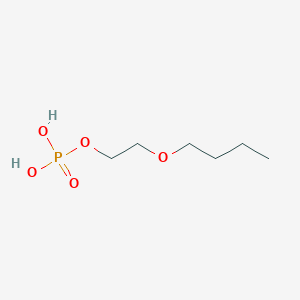

OH-Manoyl oxide, also known as Manoyl oxide, is a compound that belongs to labdane diterpenes . It is a compound of general formula C20H34O and a mixture of two C13 epimers . It is known to exhibit a number of important properties, such as antibacterial or anti-inflammatory activities .

Synthesis Analysis

The synthesis of OH-Manoyl oxide involves a novel “zeolite catalyst–solvent” system for the sustainable one-step synthesis of the terpenoid manoyl oxide . This system results in 90% yields at 135 °C and atmospheric pressure . The process uses a substrate-controlled methodology to achieve selectivity .Molecular Structure Analysis

The molecular structure of OH-Manoyl oxide is confirmed by organelle purification and chemical analysis . The labdane diterpene backbone is typically synthesized by two successive reactions catalyzed by two distinct classes of diterpene synthases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of OH-Manoyl oxide are driven by solvent. The activation energy barrier decreases in the presence of appropriate solvents . The process involves the use of a zeolite catalyst .Physical And Chemical Properties Analysis

OH-Manoyl oxide is a compound of general formula C20H34O . It is a mixture of two C13 epimers . It is known to exhibit a number of important properties, such as antibacterial or anti-inflammatory activities .科学研究应用

有机污染物的氧化

OH-马酰氧化物在有机污染物的氧化中起着至关重要的作用。过氧化氢 (H2O2) 中铁氧化物催化的羟基自由基 (*OH) 的产生一直是氧化土壤和地下水中有机污染物的主要手段。该过程取决于铁氧化物和 H2O2 的浓度,不同的固体以不同的速率产生 *OH (Kwan & Voelker, 2003).

丝状真菌的生物转化

丝状真菌对马酰氧化物的微生物转化已被用于将羟基引入到底物中。该技术在创建具有多种生物学特性的新的、高度氧化的生物活性马酰氧化物化合物方面特别有效。研究的主要焦点是福司可林及其衍生物,它们激活腺苷酸环化的能力是研究的一个关键领域 (García-Granados et al., 2007).

表面介导的羟基自由基产生

OH-马酰氧化物与表面介导的羟基自由基的产生有关,特别是在纳米技术中纳米级氧化铁的背景下。已证明 γ-Fe(2)O(3) 纳米颗粒的表面在某些条件下介导了羟基自由基的产生,这对这些纳米材料的效率和生物毒性都有影响 (Voinov et al., 2011).

光催化 CO2 还原

OH-马酰氧化物已被确定为光催化还原 CO2 为碳基燃料的关键。非化学计量氧化铟纳米颗粒 In2O3-x(OH)y 中氢氧化物和氧空位的结合已被证明在太阳光照射下可有效地将 CO2 还原为 CO (Hoch et al., 2014).

高级氧化工艺

高级氧化工艺 (AOP) 利用部分由 OH-马酰氧化物产生的羟基自由基 (·OH) 进行环境修复。这些工艺可有效破坏或降解有毒污染物,并将顽固性污染物转化为可生物降解的化合物 (Sirés et al., 2014).

电催化

OH-马酰氧化物在电催化中发挥作用,特别是在碱性溶液中的析氧反应 (OER) 中。与 OH-马酰氧化物相关的氧化镍和氢氧化镍的小纳米颗粒在 OER 中表现出优异的催化活性 (Stern & Hu, 2014).

安全和危害

未来方向

属性

CAS 编号 |

122757-60-2 |

|---|---|

产品名称 |

OH-Manoyl oxide |

分子式 |

C20H34O2 |

分子量 |

306.5 g/mol |

IUPAC 名称 |

[(3R,4aS,6aR,10aR,10bS)-3-ethenyl-4a,7,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl]methanol |

InChI |

InChI=1S/C20H34O2/c1-6-20(14-21)13-9-16-18(4)11-7-10-17(2,3)15(18)8-12-19(16,5)22-20/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19+,20+/m1/s1 |

InChI 键 |

CMXOSVFYCJCFHE-PPLKHSGQSA-N |

手性 SMILES |

C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC[C@](O3)(CO)C=C)C)(C)C |

SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C |

规范 SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C |

同义词 |

16-hydroxy-13-manoyl oxide OH-manoyl oxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)